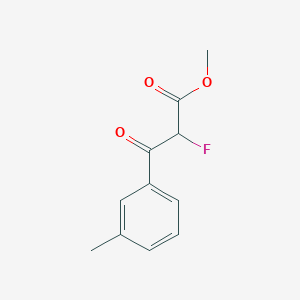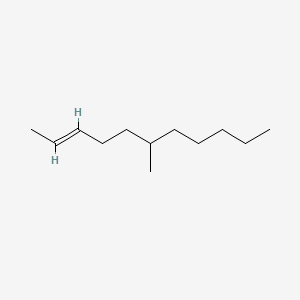
2-Undecene, 6-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecene, 6-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a positional isomer of undecene, with a methyl group attached to the sixth carbon atom in the chain. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Undecene, 6-methyl-, (E)- can be synthesized through various organic reactions. One common method involves the dehydration of 6-methyl-2-undecanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, 2-Undecene, 6-methyl-, (E)- can be produced through the catalytic dehydrogenation of 6-methylundecane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures and pressures to facilitate the removal of hydrogen and formation of the double bond.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecene, 6-methyl-, (E)- undergoes various chemical reactions typical of alkenes, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of 2-Undecene, 6-methyl-, (E)- using hydrogen gas and a metal catalyst (e.g., palladium on carbon) converts it to 6-methylundecane.
Substitution: Halogenation reactions, such as the addition of bromine, result in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: 6-Methylundecane.
Substitution: Dibromo derivatives.
Wissenschaftliche Forschungsanwendungen
2-Undecene, 6-methyl-, (E)- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of alkenes with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 2-Undecene, 6-methyl-, (E)- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms add to the double bond, converting it to a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Undecene, 2-methyl-: Another positional isomer with the methyl group on the second carbon.
6-Methyl-2-undecene: Similar structure but different position of the double bond.
Undecane, 2-methyl-: A saturated hydrocarbon with no double bonds.
Uniqueness
2-Undecene, 6-methyl-, (E)- is unique due to its specific double bond position and (E)-configuration, which can influence its reactivity and interactions in chemical reactions compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(E)-6-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4+ |
InChI-Schlüssel |
WOTYFYBLJJECKY-GQCTYLIASA-N |
Isomerische SMILES |
CCCCCC(C)CC/C=C/C |
Kanonische SMILES |
CCCCCC(C)CCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



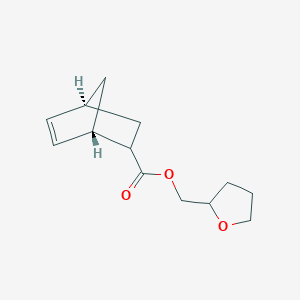
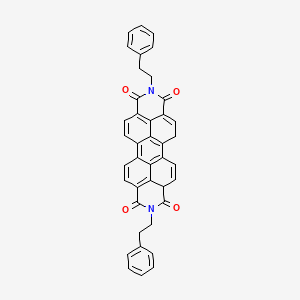
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)

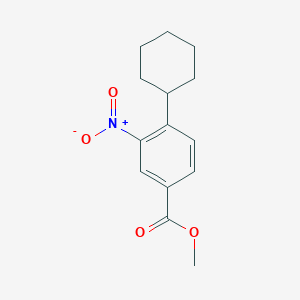

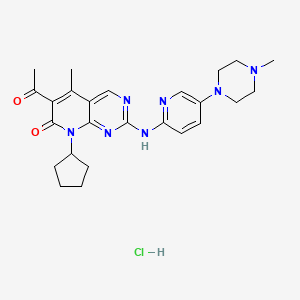
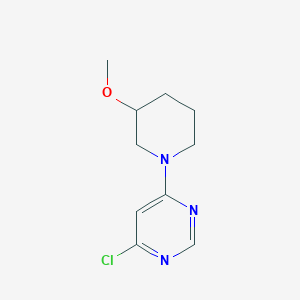
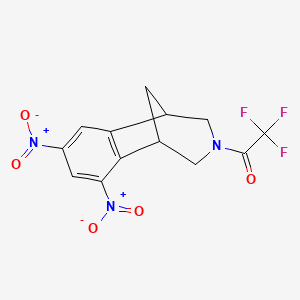

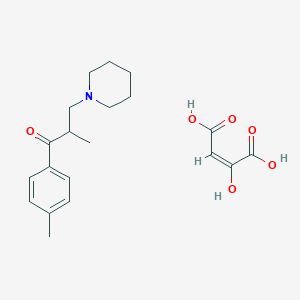
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
